3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a chloro group, a tosyl group, and a tetrahydroquinoline moiety.
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The similarity between the structures of the compound and para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folate, a crucial component for DNA synthesis and cell division, leading to the cessation of bacterial growth .
Pharmacokinetics
Based on its logp value of 45987 and logD value of 45598 , it can be inferred that the compound is lipophilic, which may influence its absorption and distribution in the body .
Result of Action
The inhibition of the folate synthesis pathway results in the cessation of bacterial growth, making this compound potentially useful in the treatment of bacterial infections .
Preparation Methods
The synthesis of 3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzenesulfonyl chloride with 1-tosyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroquinoline moiety can undergo oxidation to form quinoline derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share a similar tetrahydroquinoline moiety and have been studied for their biological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a tetrahydroquinoline structure. Its molecular formula is C19H20ClN1O2S2, indicating the presence of chlorine and sulfonamide functionalities that contribute to its biological activity.
Sulfonamides are known to exhibit a variety of biological activities, primarily through the inhibition of specific enzymes or pathways. The proposed mechanisms for this compound include:
- Inhibition of Carbonic Anhydrase : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which plays a critical role in maintaining acid-base balance in tissues.
- Antimicrobial Activity : The sulfonamide moiety is associated with antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria .
- Antitumor Effects : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Biological Activity Data
The biological activities of this compound have been evaluated in several studies. Below is a summary table of key findings:
Case Studies
- Antitumor Activity : In a study evaluating a series of sulfonamide derivatives, it was found that compounds similar to this compound exhibited remarkable activity against various human tumor cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at G2/M phase .
- Antimicrobial Studies : A comparative study on various sulfonamide derivatives demonstrated that certain modifications in the structure significantly enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the chlorine atom was noted to increase lipophilicity and membrane permeability .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption : Studies suggest that sulfonamides generally have good oral bioavailability.
- Distribution : The lipophilic nature due to the aromatic rings may enhance tissue distribution.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites contributing to biological activity.
- Excretion : Renal excretion is expected due to the polar nature of sulfonamides.
Properties
IUPAC Name |
3-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-16-7-11-20(12-8-16)31(28,29)25-13-3-4-17-9-10-19(15-22(17)25)24-30(26,27)21-6-2-5-18(23)14-21/h2,5-12,14-15,24H,3-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIWFYJGRZPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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